molecular formula C12H17N3O4 B14182821 N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide CAS No. 919772-38-6

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide

Katalognummer: B14182821
CAS-Nummer: 919772-38-6
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: ULANBSNLQQOCFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with aminoethyl and amino-oxoethoxy groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with a methoxybenzamide derivative, which undergoes nucleophilic substitution reactions to introduce the aminoethyl and amino-oxoethoxy groups. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenated reagents, amines; often require catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, hydroxylated derivatives, and oxo compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl and amino-oxoethoxy groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Shares the aminoethoxy functional group but differs in the core structure.

    tert-Butyl (2-aminoethoxy)carbamate: Contains a similar aminoethoxy group but has a different carbamate core.

Uniqueness

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

919772-38-6

Molekularformel

C12H17N3O4

Molekulargewicht

267.28 g/mol

IUPAC-Name

N-(2-aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide

InChI

InChI=1S/C12H17N3O4/c1-18-10-6-8(19-7-11(14)16)2-3-9(10)12(17)15-5-4-13/h2-3,6H,4-5,7,13H2,1H3,(H2,14,16)(H,15,17)

InChI-Schlüssel

ULANBSNLQQOCFT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OCC(=O)N)C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.